N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
説明
N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a central [1,2,4]triazolo[4,3-a]pyrazin-3-one core. Key structural features include:
- A 2,3-dimethylphenoxy substituent at the 8-position of the pyrazine ring, which contributes to lipophilicity and steric bulk .
- An acetamide side chain linked to a 3-bromophenyl group, where the bromine atom may enhance halogen bonding interactions with biological targets .
特性
IUPAC Name |
N-(3-bromophenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-5-3-8-17(14(13)2)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-7-4-6-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEZTHLPCNIXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure
The compound features a triazole and pyrazine moiety, which are known for their diverse biological activities. The presence of the bromophenyl and dimethylphenoxy groups may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of triazole and pyrazine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide have demonstrated activity against various bacterial strains. A study found that certain triazole derivatives showed comparable activity to standard antibiotics like Ciprofloxacin against Staphylococcus aureus .
- Antifungal Activity : The compound's structural analogs have also been tested for antifungal properties. Some triazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL against Candida albicans, indicating a promising antifungal profile .
Anticancer Activity
The anticancer potential of triazole-fused compounds has been extensively researched. Notably:
- Inhibition of Cancer Cell Proliferation : A study screening a library of compounds identified several triazole derivatives with significant anticancer activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression .
- Case Study : One particular derivative demonstrated selective inhibition of c-Met kinases at nanomolar concentrations (0.005 µM), which is critical in the treatment of non-small cell lung cancer .
The biological activities of N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial and cancer cells, leading to cell death.
Data Table
Below is a summary table highlighting the biological activities and findings associated with compounds related to N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide.
科学的研究の応用
Synthesis and Structural Characterization
The compound has been synthesized through a multi-step process involving the reaction of 3-bromophenyl acetamide with various intermediates. The structural characterization was performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Both and NMR were utilized to confirm the structure.
- Mass Spectrometry (MS) : Employed to verify the molecular weight and purity of the compound.
- Infrared Spectroscopy (IR) : Used to identify functional groups within the molecule.
Anti-inflammatory Properties
One of the primary applications of this compound is its potential as an anti-inflammatory agent. Preliminary studies have indicated that it may inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide could serve as a lead compound for the development of new anti-inflammatory drugs .
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting its potential use in treating bacterial infections .
Case Study 1: Anti-inflammatory Activity Evaluation
In a study evaluating various derivatives of triazole compounds, N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide was assessed for its ability to inhibit 5-LOX. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls. This positions the compound as a candidate for further development into anti-inflammatory therapies .
Case Study 2: Antibacterial Studies
Research conducted on a series of triazole derivatives revealed that N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibited notable activity against Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of existing antibiotics, indicating its potential as a novel antibacterial agent .
Potential Future Applications
The unique structure of N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide opens avenues for further research in:
- Cancer Therapy : Given its biological activity profile, there is potential for exploring its effects on cancer cell lines.
- Drug Development : The compound can be optimized for better efficacy and selectivity against specific targets within inflammatory pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Key Research Findings and Implications
Pharmacological Potential
- Enzyme Inhibition: The target compound’s bromophenyl and dimethylphenoxy groups suggest utility in kinase or protease inhibition, akin to trifluoromethyl-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
